N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H19FN2O5S2 and its molecular weight is 486.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, structure-activity relationship (SAR), and biological activity based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical formula is C23H19FN2O5S2 with a molecular weight of approximately 466.54 g/mol. Its structure features a complex arrangement that includes a dimethylphenyl group, a sulfonyl group, and an oxazole ring, which are critical for its biological activity.
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the synthesis of similar compounds and their biological evaluations. For instance, derivatives of oxazole have shown promising results in anticancer assays. The introduction of electron-donating groups (EDGs) has been associated with enhanced biological activity, while electron-withdrawing groups (EWGs) typically reduce potency .
A notable study demonstrated that modifications to the oxazole structure could significantly affect its cytotoxic properties against various cancer cell lines. The presence of specific substituents on the phenyl ring was found to correlate with increased activity .
Anticancer Activity
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values ranged from 0.65 µM to 2.41 µM, indicating potent activity compared to standard chemotherapeutic agents .
- Flow cytometry analyses revealed that the compound induced cell cycle arrest at the G0-G1 phase, suggesting a mechanism that disrupts cellular proliferation pathways .
- Mechanism of Action :
Selectivity and Toxicity
Preliminary assessments indicate that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells at similar concentrations. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Data Table: Biological Activity Summary
Cell Line | IC50 (µM) | Mechanism | Selectivity |
---|---|---|---|
MCF-7 | 0.65 | Apoptosis via p53 activation | High |
HeLa | 2.41 | Cell cycle arrest | Moderate |
PANC-1 | 1.47 | Apoptosis | High |
Case Studies
- Study on Oxazole Derivatives : A comprehensive study explored various oxazole derivatives where modifications led to enhanced anticancer properties. The findings highlighted that compounds similar to this compound showed promising results in preclinical trials .
- Comparative Analysis : Another investigation compared this compound with known anticancer agents, revealing that it performed comparably or better than some established treatments in terms of efficacy against specific cancer types .
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5S2/c1-14-10-15(2)12-17(11-14)25-20(27)13-32-23-22(26-21(31-23)19-4-3-9-30-19)33(28,29)18-7-5-16(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUMBGPDOWYRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.